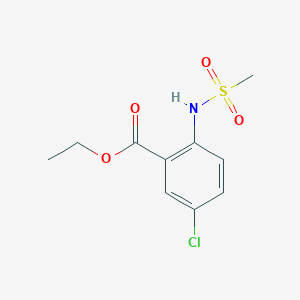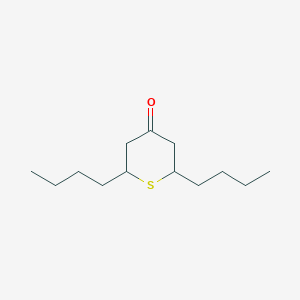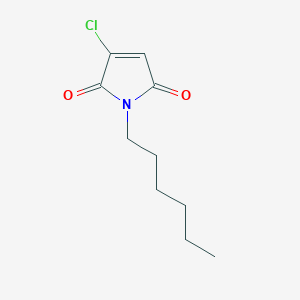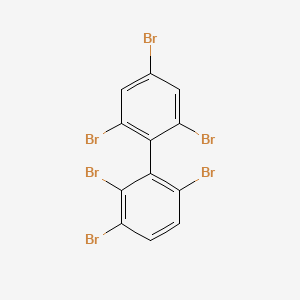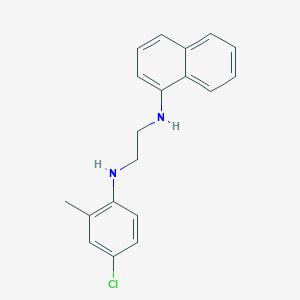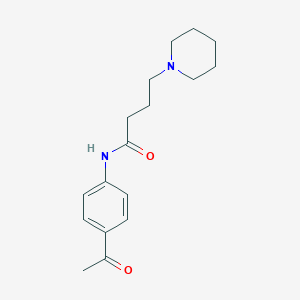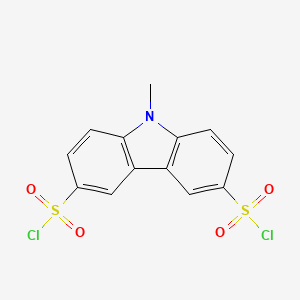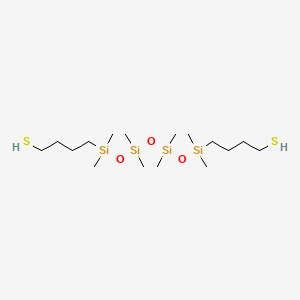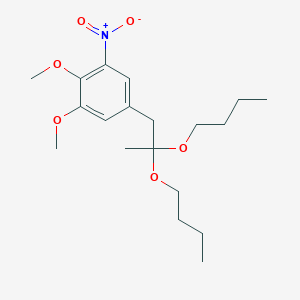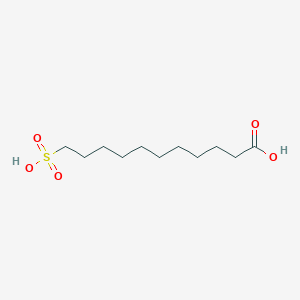
11-Sulfoundecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Sulfoundecanoic acid is an organic compound characterized by the presence of a sulfonic acid group attached to an eleven-carbon aliphatic chain. This compound is notable for its applications in various fields, including catalysis and material science, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-sulfoundecanoic acid typically involves the functionalization of undecanoic acid derivatives. One common method includes the oxidation of 11-mercaptoundecanoic acid to introduce the sulfonic acid group. This process can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the sulfonation of undecanoic acid derivatives using sulfur trioxide or chlorosulfonic acid, followed by neutralization and purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Sulfoundecanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be further oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines.
Major Products Formed:
Oxidation: Sulfonates.
Reduction: Sulfides, thiols.
Substitution: Alkylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
11-Sulfoundecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks and as a catalyst in organic reactions.
Biology: Employed in the functionalization of nanoparticles for targeted drug delivery and imaging.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Wirkmechanismus
The mechanism of action of 11-sulfoundecanoic acid involves its ability to interact with various molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- 10-Phosphono-1-decanesulfonic acid
- 11-Aminoundecanoic acid
- 11-Mercaptoundecanoic acid
Comparison: 11-Sulfoundecanoic acid is unique due to its sulfonic acid group, which imparts distinct chemical reactivity and solubility properties compared to similar compounds. For instance, 11-aminoundecanoic acid contains an amino group, making it more suitable for polymer synthesis, while 11-mercaptoundecanoic acid has a thiol group, which is more reactive in redox reactions .
Eigenschaften
CAS-Nummer |
91243-93-5 |
|---|---|
Molekularformel |
C11H22O5S |
Molekulargewicht |
266.36 g/mol |
IUPAC-Name |
11-sulfoundecanoic acid |
InChI |
InChI=1S/C11H22O5S/c12-11(13)9-7-5-3-1-2-4-6-8-10-17(14,15)16/h1-10H2,(H,12,13)(H,14,15,16) |
InChI-Schlüssel |
HODIOTABVUHCTC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCS(=O)(=O)O)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



